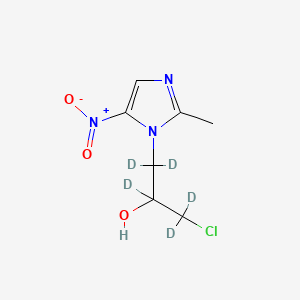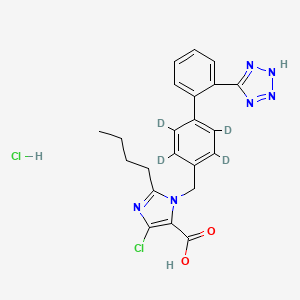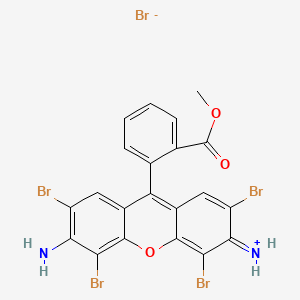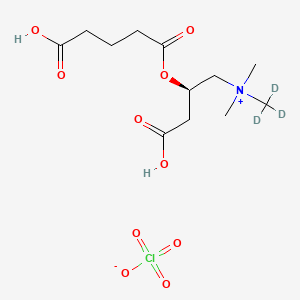
L-Carnitine(mono)-O-glutaryl-d3 (perchlorate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Carnitine(mono)-O-glutaryl-d3 (perchlorate) is a derivative of L-carnitine, a naturally occurring compound involved in the metabolism of fatty acids. L-carnitine plays a crucial role in transporting long-chain fatty acids into the mitochondria, where they are oxidized to produce energy. The addition of the O-glutaryl-d3 group and perchlorate anion modifies its properties, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Carnitine(mono)-O-glutaryl-d3 (perchlorate) involves several steps, starting from L-carnitine. The process typically includes the esterification of L-carnitine with glutaryl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis. The resulting ester is then treated with deuterated reagents to introduce the d3 label. Finally, the compound is converted to its perchlorate salt form by reacting with perchloric acid.
Industrial Production Methods
Industrial production of L-Carnitine(mono)-O-glutaryl-d3 (perchlorate) follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as chromatography and crystallization. The use of bioreactors and controlled environments ensures consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
L-Carnitine(mono)-O-glutaryl-d3 (perchlorate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups back to alcohols.
Substitution: Nucleophilic substitution reactions can replace the perchlorate anion with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products
The major products formed from these reactions include various carboxylic acids, alcohols, and substituted derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
L-Carnitine(mono)-O-glutaryl-d3 (perchlorate) has a wide range of applications in scientific research:
Chemistry: Used as a labeled compound in tracer studies to investigate metabolic pathways and reaction mechanisms.
Biology: Employed in studies of fatty acid metabolism and mitochondrial function.
Medicine: Investigated for its potential therapeutic effects in conditions such as cardiovascular diseases and metabolic disorders.
Industry: Utilized in the development of nutritional supplements and pharmaceuticals.
Mécanisme D'action
The mechanism of action of L-Carnitine(mono)-O-glutaryl-d3 (perchlorate) involves its role in fatty acid transport and metabolism. The compound facilitates the transport of long-chain fatty acids across the mitochondrial membrane, where they undergo β-oxidation to produce energy. The deuterated label allows for precise tracking of metabolic processes, providing insights into the molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Carnitine: The parent compound, essential for fatty acid metabolism.
Acetyl-L-Carnitine: A derivative with an acetyl group, known for its neuroprotective properties.
Propionyl-L-Carnitine: Another derivative, used for its cardiovascular benefits.
Uniqueness
L-Carnitine(mono)-O-glutaryl-d3 (perchlorate) is unique due to its deuterated label and perchlorate anion, which enhance its stability and allow for detailed metabolic studies. Its specific modifications make it a valuable tool in research applications that require precise tracking and analysis of metabolic pathways.
Propriétés
Formule moléculaire |
C12H22ClNO10 |
|---|---|
Poids moléculaire |
378.77 g/mol |
Nom IUPAC |
[(2R)-3-carboxy-2-(4-carboxybutanoyloxy)propyl]-dimethyl-(trideuteriomethyl)azanium;perchlorate |
InChI |
InChI=1S/C12H21NO6.ClHO4/c1-13(2,3)8-9(7-11(16)17)19-12(18)6-4-5-10(14)15;2-1(3,4)5/h9H,4-8H2,1-3H3,(H-,14,15,16,17);(H,2,3,4,5)/t9-;/m1./s1/i1D3; |
Clé InChI |
ZBHHJGORGXTIQI-AXHFJGNISA-N |
SMILES isomérique |
[2H]C([2H])([2H])[N+](C)(C)C[C@@H](CC(=O)O)OC(=O)CCCC(=O)O.[O-]Cl(=O)(=O)=O |
SMILES canonique |
C[N+](C)(C)CC(CC(=O)O)OC(=O)CCCC(=O)O.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


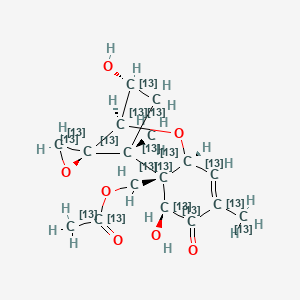
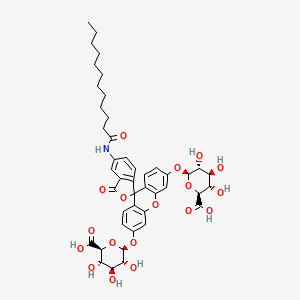
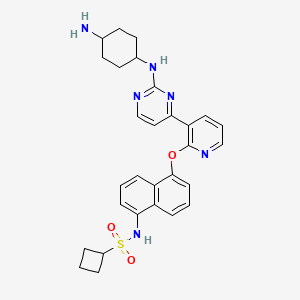
![N-[1-[(2R,3S,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12408292.png)
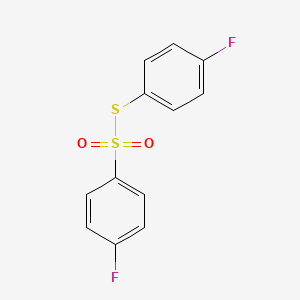

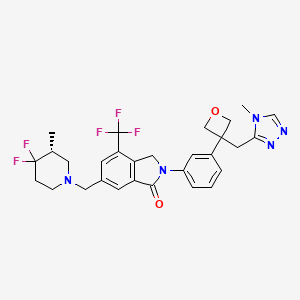
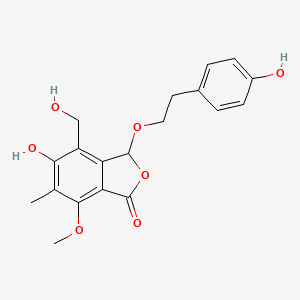

![1-[(2R,5R)-4-hydroxy-5-(morpholin-4-ylmethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12408346.png)
